molecular formula C16H11IN2OS B3356900 3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone CAS No. 69455-35-2

3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone

Cat. No.: B3356900
CAS No.: 69455-35-2
M. Wt: 406.2 g/mol
InChI Key: KOJMZHLEVKJCKI-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone is a complex organic compound characterized by its iodophenyl and imidazolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone typically involves multiple steps, starting with the iodination of phenyl compounds followed by the formation of the imidazolidinone ring. Key reaction conditions include the use of strong bases, oxidizing agents, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles like amines and thiols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted phenyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its iodophenyl group makes it a valuable reagent in cross-coupling reactions.

Biology: In biological research, it serves as a probe for studying enzyme activities and binding interactions. Its iodine atom can be used for radiolabeling purposes.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and discovery.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone exerts its effects involves its interaction with molecular targets. The iodophenyl group can bind to specific enzymes or receptors, leading to biological responses. The imidazolidinone ring may participate in hydrogen bonding and other interactions, influencing its activity.

Comparison with Similar Compounds

  • 3-Iodophenylacetic Acid: Similar in structure but lacks the imidazolidinone ring.

  • 3-Iodophenol: Contains an iodophenyl group but is a simpler phenol derivative.

  • 3-Iodophenyl Isocyanate: Another iodophenyl derivative used in derivatization reactions.

Uniqueness: 3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone stands out due to its complex structure and the presence of both iodophenyl and imidazolidinone groups. This combination provides unique chemical and biological properties that are not found in simpler iodophenyl compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

(5Z)-5-benzylidene-3-(3-iodophenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2OS/c17-12-7-4-8-13(10-12)19-15(20)14(18-16(19)21)9-11-5-2-1-3-6-11/h1-10H,(H,18,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJMZHLEVKJCKI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69455-35-2
Record name 4-Imidazolidinone, 3-(3-iodophenyl)-5-(phenylmethylene)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069455352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone
Reactant of Route 2
Reactant of Route 2
3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone
Reactant of Route 3
Reactant of Route 3
3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone
Reactant of Route 4
Reactant of Route 4
3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone
Reactant of Route 5
Reactant of Route 5
3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.